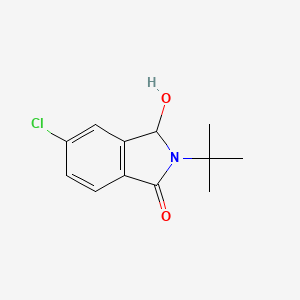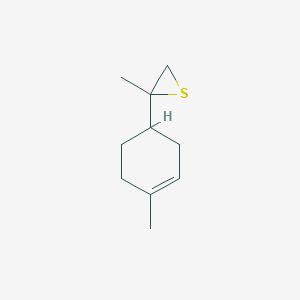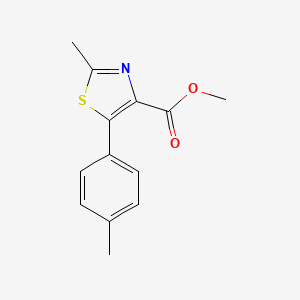![molecular formula C44H71NO12 B8576637 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B8576637.png)
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[2231FK 506 is widely known for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . 1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone retains many of the biological activities of FK 506, including immunosuppressive, antifungal, neuroprotective, and neuroregenerative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-FK 506 involves the reduction of FK 506. One common method is the catalytic hydrogenation of FK 506 using palladium on carbon as a catalyst under hydrogen gas . This reaction selectively reduces the double bonds in the FK 506 molecule, resulting in the formation of dihydro-FK 506.
Industrial Production Methods
Industrial production of dihydro-FK 506 typically involves fermentation processes using genetically engineered Streptomyces strains. These strains are optimized to produce high yields of FK 506, which is then subjected to catalytic hydrogenation to obtain dihydro-FK 506 . The fermentation process is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The reduction of FK 506 to dihydro-FK 506 is a key reaction.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dihydro-FK 506.
Reduction: this compound itself is a product of the reduction of FK 506.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone exerts its effects by binding to the FK 506 binding protein (FKBP), forming a complex that inhibits the activity of calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby blocking the transcription of interleukin-2 and other cytokines essential for T-cell activation . The molecular targets and pathways involved include the FKBP-calcineurin pathway and the downstream signaling cascades that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
FK 506 (Tacrolimus): The parent compound with similar immunosuppressive properties.
Cyclosporin A: Another immunosuppressive agent with a different mechanism of action.
Rapamycin (Sirolimus): Shares structural similarities with FK 506 but has distinct biological activities.
Uniqueness
1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone is unique due to its reduced double bonds, which may confer different pharmacokinetic and pharmacodynamic properties compared to FK 506 . This structural modification can potentially reduce toxicity and improve therapeutic efficacy, making dihydro-FK 506 a valuable compound for further research and development .
Properties
Molecular Formula |
C44H71NO12 |
|---|---|
Molecular Weight |
806.0 g/mol |
IUPAC Name |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3 |
InChI Key |
RQYGKZGKXDOUEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Formyl-2-phenoxy-3-[(prop-2-en-1-yl)amino]benzene-1-sulfonamide](/img/structure/B8576568.png)

![4-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)amino]-1-(phenylmethyl)-](/img/structure/B8576581.png)
![2-[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]ethan-1-ol](/img/structure/B8576610.png)






![5-methyl-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B8576654.png)
![Tert-butyl 2-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B8576661.png)
